molecular formula C20H13BrClN3 B8729207 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine CAS No. 405932-32-3

2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine

Cat. No.: B8729207
CAS No.: 405932-32-3
M. Wt: 410.7 g/mol
InChI Key: XAXJKDNUMGGTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the seventh position, and a phenyl group attached to the nitrogen atom at the fourth position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine typically involves multi-step reactions One common method includes the condensation of 4-bromoaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazoline core The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-7-chloroquinazolin-4-amine
  • 2-(4-Bromophenyl)-N-phenylquinazolin-4-amine
  • 7-Chloro-N-phenylquinazolin-4-amine

Uniqueness

2-(4-Bromophenyl)-7-chloro-N-phenylquinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline ring. The presence of both bromophenyl and chloro groups, along with the phenyl group on the nitrogen atom, imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.

Properties

CAS No.

405932-32-3

Molecular Formula

C20H13BrClN3

Molecular Weight

410.7 g/mol

IUPAC Name

2-(4-bromophenyl)-7-chloro-N-phenylquinazolin-4-amine

InChI

InChI=1S/C20H13BrClN3/c21-14-8-6-13(7-9-14)19-24-18-12-15(22)10-11-17(18)20(25-19)23-16-4-2-1-3-5-16/h1-12H,(H,23,24,25)

InChI Key

XAXJKDNUMGGTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-bromo-phenyl)-4,7-dichloro-quinazoline (0.085 mmol, 30 mg) in 2 ml THF is treated with aniline (0.01 ml, 0.11 mmol). The suspension is heated to 60° and stirred for 18 hrs. The reaction mixture is filtered and the crystals are washed with THF and dried. [2-(4-Bromo-phenyl)-7-chloro-quinazolin-4-yl]-phenyl-amine is obtained.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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